molecular formula C13H9ClIN3O2S B8756130 2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 889447-21-6

2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8756130
Key on ui cas rn: 889447-21-6
M. Wt: 433.65 g/mol
InChI Key: UJULUXSKCYVDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372835B2

Procedure details

Sodium hydride (140 mg, 3.5 mmol) was added to an ice-cold solution of 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (5) (820 mg, 2.9 mmol) in dimethylformamide (7 ml) under nitrogen. After 30 minutes tosyl chloride (570 mg, 3 mmol) was added to the reaction mixture and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was then quenched with water (˜15 ml). An off white solid was filtered off and dried in vacuo (950 mg, 75%). MS (ES+) 434.
Quantity
140 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:5]=[C:6]2[C:12]([I:13])=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1.[S:14](Cl)([C:17]1[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=1)(=[O:16])=[O:15]>CN(C)C=O>[Cl:3][C:4]1[N:5]=[C:6]2[C:12]([I:13])=[CH:11][N:10]([S:14]([C:17]3[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=3)(=[O:16])=[O:15])[C:7]2=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
820 mg
Type
reactant
Smiles
ClC=1N=C2C(=NC1)NC=C2I
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
570 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water (˜15 ml)
FILTRATION
Type
FILTRATION
Details
An off white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo (950 mg, 75%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC=1N=C2C(=NC1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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